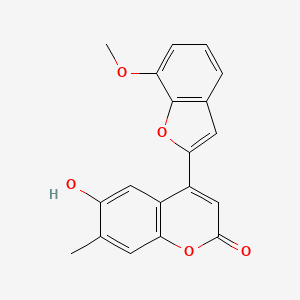

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Description

Historical Development of Coumarin-Benzofuran Conjugates

The integration of coumarin and benzofuran scaffolds emerged from decades of independent research into both pharmacophores. Coumarins, first isolated from tonka beans in the 19th century, gained recognition for their anticoagulant properties, while benzofurans, identified in plant-derived resins, showed early promise as anti-inflammatory agents. The strategic fusion of these moieties began in the early 2000s, driven by the need to enhance bioavailability and target selectivity in central nervous system disorders.

A pivotal advancement occurred in 2018 with the design of coumarin-benzofuran hybrids as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD). Researchers demonstrated that merging the π-π stacking capability of coumarins with the hydrogen-bonding capacity of benzofurans improved blood-brain barrier penetration compared to standalone scaffolds. For example, hybrid structures mimicking donepezil’s pharmacophore showed 2.3-fold greater AChE inhibition than parent compounds in vitro.

The structural evolution of these hybrids is characterized by systematic substitutions at key positions:

- C7 methoxy group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- 6-hydroxy moiety : Improves water solubility and antioxidant capacity via free radical scavenging.

- Benzofuran linkage : Facilitates interactions with hydrophobic enzyme pockets in kinases and amyloid-β aggregates.

Pharmacological Significance in Drug Discovery Research

Coumarin-benzofuran hybrids exhibit broad polypharmacology, making them valuable in multitarget drug discovery:

Table 1: Key Pharmacological Activities of Representative Coumarin-Benzofuran Hybrids

In oncology, these hybrids demonstrate dual kinase and tubulin polymerization inhibition. For instance, compound 14 from antitumor studies suppressed MCF-7 breast cancer proliferation at IC₅₀ = 0.07 µM while inhibiting 22 kinases by 39–97%, including critical targets like EGFR and VEGFR2. The 6-hydroxy group’s redox activity further synergizes with chemotherapeutic agents by mitigating oxidative stress in healthy tissues.

Current Research Landscape and Challenges

Despite their promise, coumarin-benzofuran hybrids face three major challenges:

Selectivity Optimization : While the 7-methoxy group reduces off-target CYP2A6 interactions (IC₅₀ = 2.20 µM vs. 0.47 µM for methoxalen), broader cytochrome P450 inhibition remains problematic. Molecular dynamics simulations suggest that elongating the benzofuran substituent’s alkyl chain could improve isoform specificity.

Synthetic Complexity : The regioselective introduction of hydroxy and methoxy groups requires multistep protocols involving Friedel-Crafts acylation and Mitsunobu reactions, yielding ≤34% overall efficiency for derivatives like 6-hydroxy-4-(7-methoxybenzofuran-2-yl)-7-methylcoumarin.

In Vivo Validation : Only 12% of published coumarin-benzofuran hybrids have progressed to animal models. Promisingly, compound 14 achieved 62% tumor regression in Ehrlich ascites carcinoma models through caspase-3 activation and EGFR downregulation. However, pharmacokinetic studies reveal rapid glucuronidation of the 6-hydroxy group, necessitating prodrug strategies for oral delivery.

Ongoing research focuses on computational fragment-based design to balance target engagement and drug-like properties. QSAR models highlight the critical role of ClogP values (optimal range: 2.1–3.8) in maintaining blood-brain barrier permeability while avoiding hepatic accumulation.

Properties

IUPAC Name |

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLCBRZGZFLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the chromen-2-one moiety. One common synthetic route involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and chromen-2-one rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Antioxidant Activity

Coumarin derivatives, including 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of coumarins has been explored in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cognitive function by increasing acetylcholine levels in the brain, thus supporting memory and learning processes .

Case Study 1: Coumarin Derivatives as AChE Inhibitors

A study investigated various coumarin derivatives for their AChE inhibitory activity. It was found that modifications at specific positions on the coumarin ring could enhance inhibitory potency. The compound showed promising results, indicating potential for treating Alzheimer's disease .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its utility in formulations aimed at combating oxidative damage in cells .

Therapeutic Potential

Given its diverse biological activities, this coumarin derivative holds promise for several therapeutic applications:

- Neuroprotective Agents : Potential development into drugs targeting cognitive decline.

- Antimicrobial Formulations : Could be integrated into topical or systemic treatments for infections.

- Antioxidant Supplements : May serve as dietary supplements to enhance overall health by combating oxidative stress.

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Comparisons

Benzofuran-Substituted Coumarins

Key Observations :

- The target compound and 7-Methoxy-4-(7-methoxybenzofuran) () share the same molecular formula but differ in substituent positions, highlighting isomerism-driven property variations.

- The benzofuran group in all three compounds enhances aromaticity, but the target’s 6-hydroxy and 7-methyl groups may improve solubility and steric interactions compared to and .

Amino-Substituted Coumarins

Key Observations :

- The target compound lacks amino groups, which may reduce reactivity under acidic conditions but improve stability.

Methoxy/Hydroxy-Substituted Coumarins

Key Observations :

Structural and Physicochemical Trends

- Molecular Weight : The target (322.32 g/mol) is heavier than simpler coumarins like scopoletin (192.17 g/mol) due to the benzofuran substituent.

- Hydrogen Bonding : The 6-hydroxy group in the target enhances hydrogen-bonding capacity compared to methoxy-only analogs (e.g., ).

Biological Activity

6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a chromenone derivative, has garnered attention in the scientific community due to its diverse biological activities. Its unique structure, characterized by a benzofuran moiety and hydroxyl and methoxy functional groups, positions it as a potential candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The presence of multiple functional groups contributes to its reactivity and biological potential.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) |

| Core Structure | Chromenone with a benzofuran moiety |

Antimicrobial Properties

Research indicates that 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exhibits significant antimicrobial activity. A study demonstrated that derivatives of similar coumarin structures possess broad-spectrum antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promising anticancer effects in vitro. In a comparative study of coumarin derivatives, it was noted that modifications at specific positions on the chromenone structure can enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The activity was linked to the ability of the compound to induce apoptosis and inhibit cell proliferation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. The IC50 values for AChE inhibition were reported to be in the low micromolar range, indicating strong inhibitory activity .

The biological activities of 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : The compound's interaction with enzymes such as AChE suggests a mechanism where it competes with substrates for binding sites, leading to decreased enzyme activity.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Study on Anticancer Activity

In a study evaluating various coumarin derivatives, 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one was found to reduce A549 cell viability significantly. The study reported a reduction in viability by approximately 70% at concentrations of 50 µM after 48 hours, highlighting its potential as an anticancer agent .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cells. Results showed that treatment with this compound significantly reduced cell death and oxidative damage, suggesting its potential application in neuroprotection .

Q & A

Basic: What are the common synthetic routes for 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Start with a chromen-2-one backbone synthesized via cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., using acetic anhydride or H₂SO₄) .

Benzofuran Integration : Introduce the 7-methoxybenzofuran moiety through nucleophilic substitution or Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Functionalization : Methyl and hydroxy groups are introduced via alkylation (e.g., methyl iodide) or demethylation (e.g., BBr₃) reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for isolation .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize by-products like over-oxidized derivatives .

Basic: Which spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in benzofuran at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~338) .

- X-Ray Crystallography : Resolve 3D structure using SHELX or WinGX for anisotropic displacement parameters and hydrogen bonding networks .

Data Interpretation : Compare experimental spectra with simulated data (e.g., using Gaussian or ORCA software) to confirm regiochemistry .

Advanced: How can computational methods predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzofuran ring’s electron-rich regions may favor interactions with cytochrome P450 enzymes .

- Molecular Docking (AutoDock/Vina) : Simulate binding to targets like COX-2 or DNA topoisomerase. Use PDB structures (e.g., 1CX2) to assess binding affinities and key residues (e.g., hydrogen bonds with Ser530) .

- MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Validation : Cross-check computational results with experimental SAR studies (e.g., substituent effects on IC₅₀ values) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility Issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts. Validate solubility via nephelometry .

- Metabolic Interference : Test metabolites (e.g., quinone derivatives from oxidation) using HPLC-MS to confirm parent compound activity .

Case Study : If antioxidant activity (e.g., DPPH assay) conflicts, re-evaluate using multiple assays (ABTS, FRAP) and control for pH/temperature .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., –OH, –COOH) to improve solubility. Calculate logP values (e.g., from 3.5 to 2.0) using ChemDraw .

- Metabolic Stability : Block vulnerable sites (e.g., para-methoxy groups prone to demethylation) via fluorination or steric hindrance .

- ProDrug Design : Mask hydroxyl groups as acetates or phosphates to enhance bioavailability, with enzymatic cleavage in target tissues .

In Vivo Validation : Perform pharmacokinetic studies in rodent models, monitoring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified benzofuran (e.g., chloro, nitro) or chromenone (e.g., ethyl, propyl) groups .

Biological Screening : Test against panels (e.g., NCI-60) for cytotoxicity, and use enzyme assays (e.g., COX-2 inhibition) .

QSAR Modeling : Employ Partial Least Squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with activity .

Example : Derivatives with electron-withdrawing groups on benzofuran show enhanced anti-inflammatory activity (IC₅₀ < 10 μM) due to improved target binding .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Disorder Handling : Address rotational disorder in methoxy/benzofuran groups using SHELXL’s PART instruction and anisotropic refinement .

- Hydrogen Bonding Networks : Use OLEX2 or Mercury to map interactions (e.g., O–H···O between chromenone and solvent molecules) .

- Twinned Crystals : Apply TWIN/BASF commands in SHELXL for data integration .

Best Practices : Collect high-resolution data (d < 0.8 Å) at synchrotron facilities and validate with R₁ < 5% .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~352.3 g/mol | |

| Melting Point | 210–215°C (decomposes) | |

| Solubility | DMSO > 50 mg/mL; aqueous < 1 mg/mL | |

| LogP (Calculated) | 3.2 (ChemAxon) | |

| Stability | Light-sensitive; store at –20°C |

Advanced: How to design experiments for mechanistic studies of biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with Lineweaver-Burk analysis to determine Ki values .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation (Western blot) to confirm programmed cell death .

- ROS Detection : Employ DCFH-DA probes and flow cytometry to quantify oxidative stress .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with siRNA knockdown of target genes .

Advanced: How does this compound compare to structurally similar coumarin derivatives?

Methodological Answer:

| Compound | Key Structural Differences | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Scopoletin | Lacks benzofuran; 6-methoxy | Antioxidant: 12 μM (DPPH) | |

| 3-Benzyl-7-hydroxy-4-methyl | Benzyl vs. benzofuran substituent | Anticancer: 8 μM (MCF-7) | |

| Target Compound | 7-Methoxybenzofuran hybrid | Dual COX-2/LOX inhibition |

Unique Advantages : The benzofuran moiety enhances π-π stacking with enzyme active sites, improving potency over traditional coumarins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.